molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7

2,3,4-Trichloro-5-fluorobenzoic acid

Cat. No.: B1339882
CAS No.: 115549-04-7
M. Wt: 243.4 g/mol
InChI Key: XADYKNXAUYNLFG-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H2Cl3FO2 and a molecular weight of 243.45 g/mol . This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a carboxylic acid group.

Safety and Hazards

While specific safety and hazard information for 2,3,4-Trichloro-5-fluorobenzoic acid is not available, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, followed by hydrolysis .

Industrial Production Methods: Industrial production methods for 2,3,4-Trichloro-5-fluorobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADYKNXAUYNLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556661
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-04-7
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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